

"Antileishmanial agent-1" confirming mechanism of action through genetic and molecular techniques

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Compound of Interest

Compound Name: Antileishmanial agent-1

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Comparative Guide to Antileishmanial Agent-1: Mechanism of Action and Performance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel therapeutic candidate, "**Antileishmanial agent-1**," with established antileishmanial drugs. The focus is on the elucidation of its mechanism of action through advanced genetic and molecular techniques, supported by comparative experimental data.

In Vitro Efficacy and Cytotoxicity Profile

Antileishmanial agent-1 demonstrates potent activity against both the promastigote and the clinically relevant amastigote stages of *Leishmania donovani*. Its efficacy is comparable to Amphotericin B, a frontline treatment, but it exhibits a significantly improved safety profile, as indicated by its higher selectivity index.

Table 1: Comparative In Vitro Antileishmanial Activity

Compound	IC50 Promastigotes (μM) [a]	IC50 Intracellular Amastigotes (μM) [b]
Antileishmanial agent-1	1.8 ± 0.2	0.5 ± 0.1
Amphotericin B	0.9 ± 0.1	0.2 ± 0.05
Miltefosine	5.2 ± 0.4	2.1 ± 0.3

Data represent the mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity and Selectivity Index

Compound	CC50 HEK293 Cells (μM) [c]	Selectivity Index (SI) [d]
Antileishmanial agent-1	> 100	> 200
Amphotericin B	2.5 ± 0.3	12.5
Miltefosine	45.8 ± 3.1	21.8

Data represent the mean ± standard deviation from three independent experiments.

[a] 50% inhibitory concentration against promastigotes. [b] 50% inhibitory concentration against intracellular amastigotes in infected macrophages.[1][2][3] [c] 50% cytotoxic concentration against human embryonic kidney (HEK293) cells.[4] [d] Selectivity Index (SI) = CC50 / IC50 (amastigotes).[4][5]

Mechanism of Action: Targeting Trypanothione Reductase

Genetic and molecular evidence confirms that **Antileishmanial agent-1** selectively inhibits Leishmania's trypanothione reductase (TryR), a key enzyme in the parasite's unique thiol-based redox system. This system is essential for protecting the parasite from oxidative stress and is absent in the human host, making it an ideal drug target.[6][7]

Enzymatic Inhibition

Antileishmanial agent-1 is a potent, competitive inhibitor of recombinant *L. donovani* TryR. Its inhibitory constant (K_i) is in the nanomolar range, indicating high affinity for the enzyme's active site.

Table 3: Enzymatic Inhibition of Recombinant Trypanothione Reductase

Inhibitor	Inhibition Constant (K_i) (nM)	Mode of Inhibition
Antileishmanial agent-1	75.3 ± 5.2	Competitive
Clomipramine (known inhibitor)	350.1 ± 25.6	Competitive

Data represent the mean \pm standard deviation from kinetic assays.

Genetic Validation of the Target

To confirm that TryR is the primary target of **Antileishmanial agent-1**, CRISPR-Cas9-mediated gene editing was employed to create heterozygous knockout mutants of the TryR gene (*tryr*^{+/-}) in *L. donovani*. These mutants exhibited significantly increased resistance to the compound, directly linking TryR inhibition to the agent's leishmanicidal activity.

Table 4: Effect of TryR Gene Dosage on Agent-1 Susceptibility

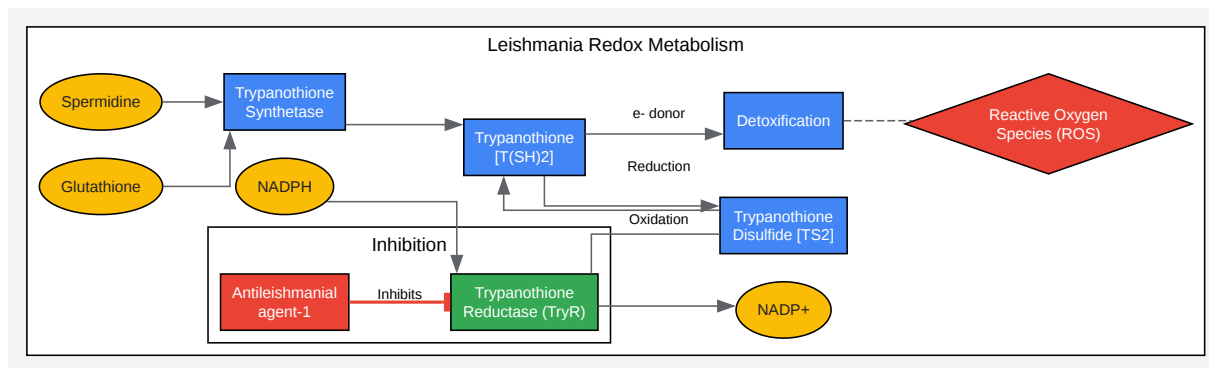
Leishmania Strain	IC ₅₀ Antileishmanial agent-1 (μ M)	Fold Change in Resistance
Wild-Type (WT)	0.5 ± 0.1	1.0
<i>tryr</i> ^{+/-} Heterozygous Mutant	4.8 ± 0.5	9.6

Data represent the mean \pm standard deviation from three independent experiments.

Visualizing the Mechanism and Experimental Approach

Signaling Pathway Diagram

The following diagram illustrates the trypanothione-based redox pathway in Leishmania and highlights the inhibitory action of **Antileishmanial agent-1** on Trypanothione Reductase (TryR).

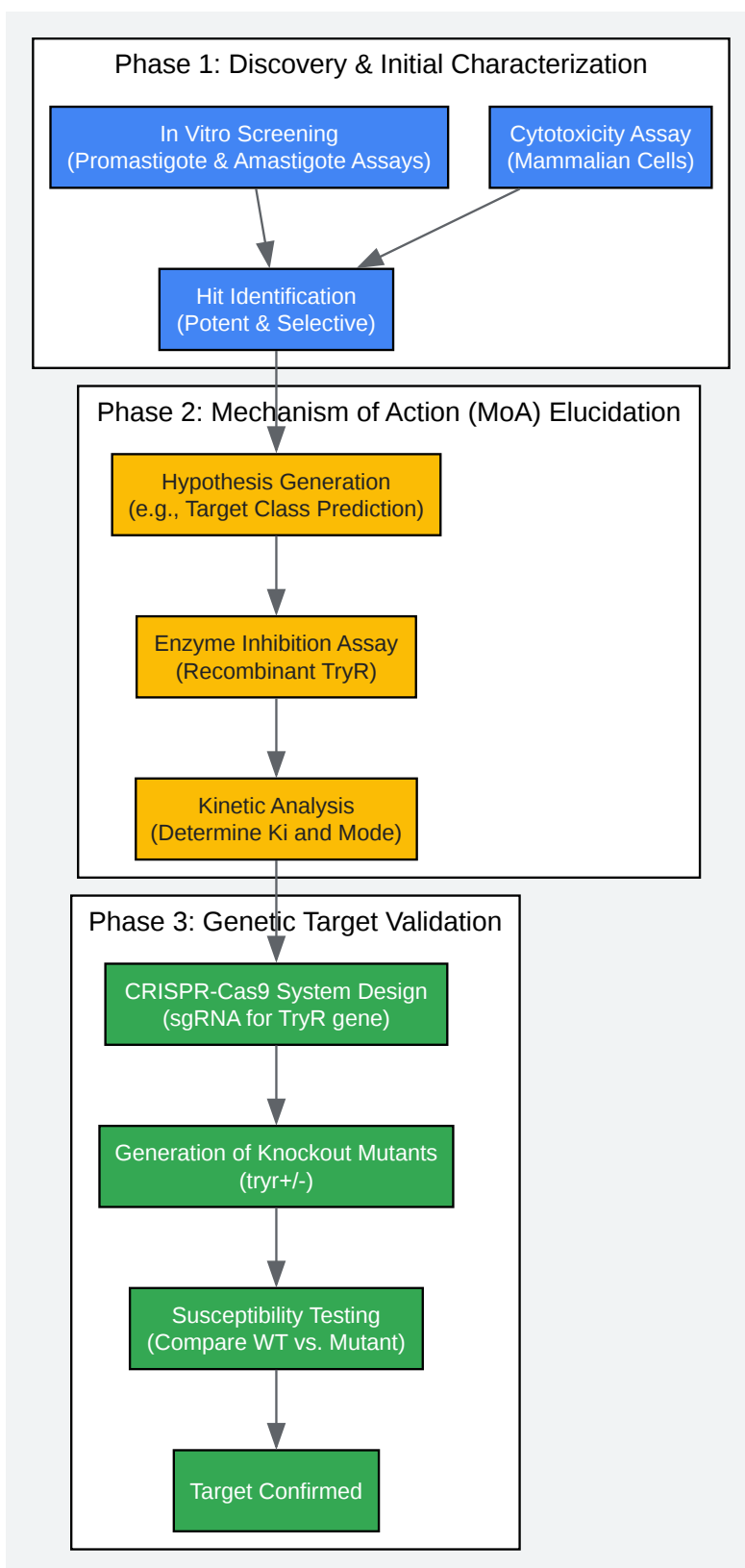


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Caption: Trypanothione pathway and the inhibitory action of Agent-1.

Experimental Workflow Diagram

This diagram outlines the integrated workflow used to identify and validate the mechanism of action of **Antileishmanial agent-1**.



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Caption: Workflow for confirming the mechanism of action of Agent-1.

Detailed Experimental Protocols

In Vitro Antileishmanial Activity Assay

- **Parasite Culture:** *Leishmania donovani* (strain MHOM/IN/80/DD8) promastigotes were cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).[8]
- **Amastigote Assay:** Murine macrophage cell line J774A.1 was infected with stationary-phase promastigotes. After 24 hours, extracellular parasites were removed, and the cells were treated with serial dilutions of the compounds for 72 hours.[5][9]
- **IC50 Determination:** Parasite viability was assessed using the resazurin reduction assay. The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.[5]

Mammalian Cell Cytotoxicity Assay

- **Cell Culture:** HEK293 cells were maintained in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
- **CC50 Determination:** Cells were seeded in 96-well plates and treated with serial dilutions of the compounds for 72 hours. Cell viability was determined using the MTT assay, and the 50% cytotoxic concentration (CC50) was calculated.[4][10]

Trypanothione Reductase Inhibition Assay

- **Enzyme and Substrate:** Recombinant *L. donovani* TryR was expressed and purified from *E. coli*. The assay mixture contained the enzyme, NADPH, and trypanothione disulfide in a potassium phosphate buffer.
- **Kinetic Measurement:** The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm.[11][12]
- **Ki Determination:** Initial velocities were measured at various concentrations of substrate and inhibitor. The inhibition constant (Ki) and mode of inhibition were determined by fitting the data to the appropriate enzyme kinetic models using non-linear regression.[13][14]

CRISPR-Cas9 Mediated Gene Disruption

- **Constructs:** A plasmid co-expressing Cas9 and a specific single guide RNA (sgRNA) targeting the tryr gene was constructed. A donor DNA template containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene was also prepared.
- **Transfection:** *L. donovani* promastigotes were co-transfected with the Cas9/sgRNA plasmid and the donor DNA template by electroporation.[15][16][17]
- **Selection and Verification:** Transfected parasites were selected with the appropriate antibiotic. Successful gene disruption in clonal populations was confirmed by PCR and sequencing. The effect on protein expression was verified by Western blot analysis.[18][19]

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